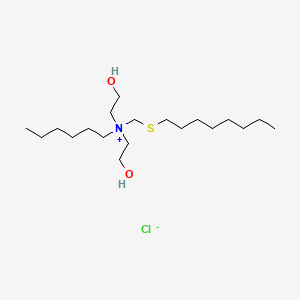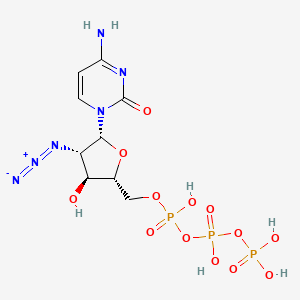
Cytarazid triphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytarazid triphosphate typically involves the phosphorylation of 2′-azido-2′-deoxyarabinofuranosylcytosine. This process can be achieved through various chemical methods, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated systems to ensure high yield and purity. The process often includes multiple purification steps, such as chromatography, to isolate the desired triphosphate compound from other by-products .
化学反应分析
Types of Reactions
Cytarazid triphosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Phosphorylation: The compound can be phosphorylated to form its triphosphate derivative.
Hydrolysis: Under certain conditions, this compound can hydrolyze to form its monophosphate and diphosphate derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include phosphorylating agents like POCl3, bases such as pyridine, and solvents like acetonitrile. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from the reactions of this compound include its monophosphate and diphosphate derivatives, as well as various substituted analogs depending on the specific reaction conditions .
科学研究应用
Cytarazid triphosphate has a wide range of scientific research applications, including:
Cancer Research: It has been shown to inhibit the growth of several human tumor cell lines by interfering with DNA synthesis.
Antiviral Therapy: The compound has demonstrated efficacy in preventing the replication of herpes simplex virus types 1 and 2.
Biochemical Studies: This compound is used as a substrate in studies involving DNA polymerases and other enzymes involved in DNA synthesis.
Drug Development: Its unique properties make it a valuable candidate for the development of new therapeutic agents targeting cancer and viral infections.
作用机制
Cytarazid triphosphate exerts its effects primarily by inhibiting DNA synthesis. It competes with deoxycytidine triphosphate for incorporation into DNA, thereby interfering with the activity of DNA polymerases. This inhibition prevents the elongation of the DNA strand, leading to the cessation of DNA replication and cell division . The compound also interferes with primer-template activity in cell-free assay systems .
相似化合物的比较
Cytarazid triphosphate is similar to other nucleoside analogs such as cytarabine triphosphate and deoxycytidine triphosphate. it is unique in its resistance to deamination by human cytidine/deoxycytidine deaminases, which enhances its cytotoxicity against tumor cells . Other similar compounds include:
Cytarabine Triphosphate: Used primarily in the treatment of leukemia, it also inhibits DNA synthesis but is more susceptible to deamination.
Deoxycytidine Triphosphate: A natural substrate for DNA synthesis, it is less effective as an antitumor agent compared to this compound.
属性
CAS 编号 |
79065-89-7 |
|---|---|
分子式 |
C9H15N6O13P3 |
分子量 |
508.17 g/mol |
IUPAC 名称 |
[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N6O13P3/c10-5-1-2-15(9(17)12-5)8-6(13-14-11)7(16)4(26-8)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4,6-8,16H,3H2,(H,21,22)(H,23,24)(H2,10,12,17)(H2,18,19,20)/t4-,6+,7-,8-/m1/s1 |
InChI 键 |
HWSNFUNJICGTGY-PXBUCIJWSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)

![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)
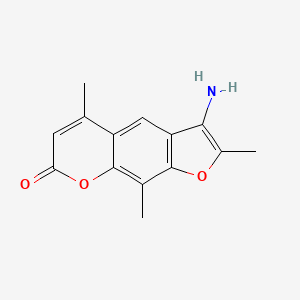
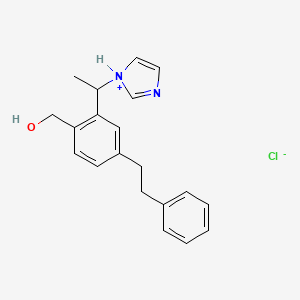
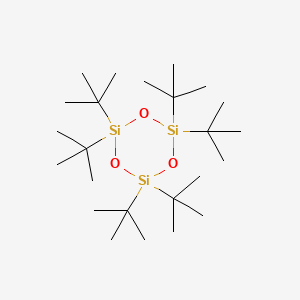
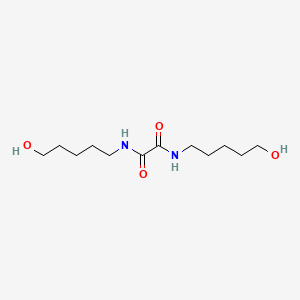
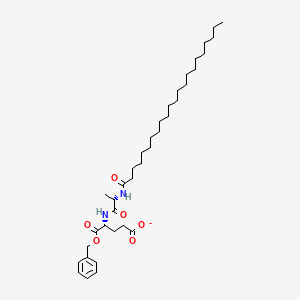




![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)
